2-bromo-N-cyclopropylbenzenesulfonamide
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Overview
Description
2-Bromo-N-cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO2S It is a sulfonamide derivative where a bromine atom is substituted at the second position of the benzene ring, and a cyclopropyl group is attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropylbenzenesulfonamide typically involves the following steps:
Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This step introduces a bromine atom at the second position of the benzene ring.
Cyclopropylation: The brominated benzenesulfonamide is then reacted with cyclopropylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-N-cyclopropylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals or agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the study of enzyme inhibition or protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropylbenzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting the compound’s activity and potency.
Comparison with Similar Compounds
2-Bromo-N-cyclopropylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
2-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyclopropyl group. It may have different reactivity and biological activity.
2-Chloro-N-cyclopropylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different chemical and physical properties.
N-Cyclopropylbenzenesulfonamide: Lacks the bromine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in the combination of the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-N-cyclopropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQESIYFIGIBIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429170 |
Source
|
Record name | 2-bromo-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-93-5 |
Source
|
Record name | 2-Bromo-N-cyclopropylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951883-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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